molecular formula C11H16O4S B118224 (S)-2-Hydroxybutyl tosylate CAS No. 143731-32-2

(S)-2-Hydroxybutyl tosylate

Cat. No. B118224
M. Wt: 244.31 g/mol
InChI Key: UVSOURZMHXZMJW-JTQLQIEISA-N
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Description

“(S)-2-Hydroxybutyl tosylate” is a type of tosylate, which is a class of compounds derived from alcohols and tosyl chloride . Tosylates are good substrates for substitution reactions, reacting with nucleophiles in much the same way as alkyl halides . The advantage of this method is that the substitutions reactions are not under the strongly acidic conditions .


Synthesis Analysis

The synthesis of tosylates is performed by esterification of the corresponding alcohols with tosyl chloride . This method can be applied to base-sensitive substrates . A direct preparation of O-substituted hydroxylamines from alcohols is described by O-alkylation of tert-butyl N -hydroxy­carbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection .


Molecular Structure Analysis

The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals . Nearly all of these structures have been determined by single-crystal X-ray diffraction (SC-XRD) analysis .


Chemical Reactions Analysis

Tosylates, like “(S)-2-Hydroxybutyl tosylate”, can perform all of the substitution and elimination reactions of alkyl halides . They exhibit faster S N 2 reactivity than secondary alkyl halides because the bimolecular transition state is stabilized by hyperconjugation between the orbital of the nucleophile and the conjugated pi bond of the allylic group .


Physical And Chemical Properties Analysis

The solid-state properties of pharmaceutical salts, which are dependent on the counterion used to form the salt, are critical for successful development of a stable dosage form . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups and degradation) .

Safety And Hazards

The safety data sheet for similar compounds indicates that they may be harmful if swallowed or in contact with skin . They may cause damage to organs through prolonged or repeated exposure . It is recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and avoid contact during pregnancy/while nursing .

Future Directions

Future directions could explore other anticancer drugs, targeted therapies, or immunotherapies in combination with similar compounds, considering variable factors such as adverse events and outcomes from prior treatments . Another direction could be the development of efficient synthetic strategies for producing these compounds .

properties

IUPAC Name

[(2S)-2-hydroxybutyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h4-7,10,12H,3,8H2,1-2H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSOURZMHXZMJW-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COS(=O)(=O)C1=CC=C(C=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](COS(=O)(=O)C1=CC=C(C=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427109
Record name ST50825910
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Hydroxybutyl tosylate

CAS RN

143731-32-2
Record name ST50825910
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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